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Compound of Interest

Compound Name:
Methyl 4-chloro-1H-indole-3-

carboxylate

Cat. No.: B1367535 Get Quote

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry and drug

discovery. Its unique electronic properties and geometric structure allow it to interact with a

wide array of biological targets, forming the core of numerous natural products,

pharmaceuticals, and agrochemicals.[1][2][3] Methyl 4-chloro-1H-indole-3-carboxylate is a

key derivative within this family, offering a synthetically versatile platform for generating

molecular diversity. The presence of a chloro-substituent at the 4-position, combined with a

carboxylate group at the 3-position, provides strategic handles for chemical modification,

making it an invaluable intermediate for researchers aiming to develop novel bioactive

compounds.[1] This guide provides a detailed examination of its fundamental properties,

synthesis, reactivity, and potential applications, tailored for professionals in chemical research

and drug development.

PART 1: Core Physicochemical and Spectroscopic
Profile
Accurate characterization is the bedrock of chemical research. The identity and purity of

Methyl 4-chloro-1H-indole-3-carboxylate are unequivocally established through a

combination of its physical properties and spectroscopic data.

Physicochemical Properties
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The fundamental properties of the title compound are summarized below. This data is critical

for handling, storage, and designing reaction conditions.

Property Value Reference

IUPAC Name
methyl 4-chloro-1H-indole-3-

carboxylate
N/A

Molecular Formula C₁₀H₈ClNO₂ [4]

Molecular Weight 209.63 g/mol [5]

CAS Number 2519-62-2 N/A

Appearance
Off-white to pale yellow

solid/crystalline powder
[1]

Melting Point 179 - 180 °C [5]

Solubility

Soluble in common organic

solvents like DMSO, DMF,

Ethyl Acetate; sparingly

soluble in water.

N/A

Spectroscopic Data Interpretation: A Guide to Structural
Verification
Spectroscopic analysis provides a fingerprint of the molecule. Below is an expert interpretation

of the expected data for confirming the structure of Methyl 4-chloro-1H-indole-3-carboxylate.

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is

expected to show distinct signals.[6] The N-H proton of the indole ring will appear as a broad

singlet significantly downfield (>11 ppm). The aromatic region (7.0-8.0 ppm) will display

signals corresponding to the three protons on the benzene portion of the indole. The proton

at C2 will appear as a singlet or a narrow multiplet. The methyl ester (COOCH₃) protons will

present as a sharp singlet around 3.8-3.9 ppm.[2]

¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display 10

distinct signals corresponding to the ten carbon atoms in the molecule.[6] Key signals
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include the carbonyl carbon of the ester (~165 ppm), the carbons of the aromatic ring (110-

140 ppm), and the methyl carbon of the ester (~51 ppm).[2][6] DEPT (Distortionless

Enhancement by Polarization Transfer) experiments can be used to differentiate between

CH, CH₂, and CH₃ groups and quaternary carbons.[6]

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass

spectrometry will show the molecular ion peak (M⁺). Due to the presence of chlorine, a

characteristic isotopic pattern will be observed, with a prominent peak at m/z 209 and

another peak at m/z 211 (the M+2 peak) with an intensity ratio of approximately 3:1,

corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional

groups present. Expect to see a sharp absorption band for the N-H stretch around 3300-

3400 cm⁻¹. A strong, sharp peak corresponding to the C=O (ester carbonyl) stretch will be

visible around 1700-1720 cm⁻¹. The C-Cl bond will exhibit a stretching vibration in the

fingerprint region, typically between 600-800 cm⁻¹.

PART 2: Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of Methyl 4-chloro-1H-indole-3-carboxylate is

crucial for its application as a synthetic intermediate.

Synthetic Workflow: Fischer-Speier Esterification
A reliable method for synthesizing the title compound is through the Fischer-Speier

esterification of the corresponding carboxylic acid.[7] This acid-catalyzed reaction is a

cornerstone of organic synthesis.

This protocol outlines a self-validating system for the synthesis, with explanations for each

critical step.

Reaction Setup:

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-indole-

3-carboxylic acid (e.g., 5.0 g, 23.8 mmol).[7]
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In a fume hood, add anhydrous methanol (50 mL). Methanol acts as both the solvent and

the reactant. Using it in excess drives the reaction equilibrium towards the product, as per

Le Chatelier's Principle.[7]

Stir the suspension. Slowly and with caution, add concentrated sulfuric acid (1.0 mL)

dropwise. This addition is exothermic and the sulfuric acid acts as the catalyst.[7]

Reaction Execution:

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C)

using a heating mantle.

Monitor the reaction progress using Thin Layer Chromatography (TLC), typically for 4-6

hours, until the starting material is consumed.

Work-up and Purification:

After completion, cool the reaction mixture to room temperature.

Carefully pour the mixture into a beaker containing 150 mL of ice-cold water. This step

quenches the reaction and often causes the ester product to precipitate due to its lower

solubility in water.[7]

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium

bicarbonate until effervescence ceases (pH ~7-8). This step is crucial to remove the acid

catalyst.[7]

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x

50 mL).[7]

Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and

inorganic salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator to yield the crude product.

Final Purification:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/pdf/Synthesis_of_methyl_indole_3_carboxylate_from_indole_3_carboxylic_acid.pdf
https://www.benchchem.com/pdf/Synthesis_of_methyl_indole_3_carboxylate_from_indole_3_carboxylic_acid.pdf
https://www.benchchem.com/pdf/Synthesis_of_methyl_indole_3_carboxylate_from_indole_3_carboxylic_acid.pdf
https://www.benchchem.com/pdf/Synthesis_of_methyl_indole_3_carboxylate_from_indole_3_carboxylic_acid.pdf
https://www.benchchem.com/pdf/Synthesis_of_methyl_indole_3_carboxylate_from_indole_3_carboxylic_acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The crude solid can be further purified by recrystallization from a suitable solvent system,

such as methanol/water or ethyl acetate/hexane, to yield pure Methyl 4-chloro-1H-
indole-3-carboxylate as a crystalline solid.[7]

Reactants & Catalyst

Process
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3-carboxylic Acid
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Aqueous Work-up
& Extraction Recrystallization Methyl 4-chloro-

1H-indole-3-carboxylate
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Caption: Fischer-Speier esterification workflow.

Reactivity Profile
The molecule possesses several reactive sites that can be exploited for further chemical

transformations.

N-Alkylation/N-Arylation: The indole nitrogen (N1) is nucleophilic and can be deprotonated

with a suitable base (e.g., NaH) and subsequently reacted with various electrophiles like

alkyl halides or aryl halides (via Buchwald-Hartwig coupling) to install substituents.[8]

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g.,

NaOH or LiOH in a methanol/water mixture) to yield the parent 4-chloro-1H-indole-3-

carboxylic acid. This carboxylic acid is a key intermediate for amide bond formation.

Amide Formation: Following hydrolysis, the resulting carboxylic acid can be coupled with a

wide range of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to
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generate a diverse library of amides.[9][10]

Electrophilic Aromatic Substitution: While the indole ring is generally electron-rich, the chloro-

and carboxylate groups are electron-withdrawing and deactivating. Nevertheless,

electrophilic substitution (e.g., nitration, halogenation) can occur, typically directed to the C2,

C5, or C7 positions depending on the reaction conditions.[11][12]

Cross-Coupling Reactions: The C-Cl bond on the benzene ring can participate in metal-

catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig

amination), allowing for the introduction of aryl, alkynyl, or amino groups at the C4 position.

N1 Position C3 Position (Ester) C4 Position (Chloro)

Methyl 4-chloro-
1H-indole-3-carboxylate

N-Alkylated Product

1. Base (NaH)
2. R-X

Carboxylic Acid

Base (NaOH)
Hydrolysis

Cross-Coupled Product
(e.g., Suzuki, Buchwald)

Pd Catalyst,
Coupling Partner

Amide Derivative

Amine, Coupling Agent

Click to download full resolution via product page

Caption: Key reactivity sites and transformations.

PART 3: Applications in Drug Discovery and
Medicinal Chemistry
While specific biological activity data for Methyl 4-chloro-1H-indole-3-carboxylate itself is

limited in public literature, its true value lies in its role as a versatile building block for
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compounds with significant therapeutic potential.[13] The indole scaffold is a cornerstone in the

development of agents targeting a wide range of diseases.

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity. For example,

tricyclic indoles derived from 2-indole carboxylic acids have been developed as potent and

selective inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.[14]

The 4-chloro-indole scaffold can be used to synthesize analogs of such inhibitors.

Antimicrobial Agents: The indole ring is present in many natural and synthetic antimicrobial

compounds.[15] Modifications of the indole core, such as those enabled by Methyl 4-chloro-
1H-indole-3-carboxylate, allow for the synthesis of novel derivatives that can be screened

for activity against pathogenic bacteria and fungi.[3][15]

Kinase Inhibitors: The indole scaffold is frequently used in the design of kinase inhibitors for

treating cancer and inflammatory diseases.[16] The functional groups on the title compound

provide the necessary handles to build more complex molecules that can fit into the ATP-

binding pockets of various kinases.

Antimalarial Agents: Quinoline-4-carboxamides, which can be synthesized from indole

precursors, have shown potent antimalarial activity.[9] The structural features of Methyl 4-
chloro-1H-indole-3-carboxylate make it a suitable starting point for exploring related

chemical space.

The path from a starting intermediate like Methyl 4-chloro-1H-indole-3-carboxylate to a

potential drug candidate follows a well-established workflow.
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Caption: Generalized workflow for bioactive compound discovery.

Conclusion
Methyl 4-chloro-1H-indole-3-carboxylate is more than just a chemical compound; it is an

enabling tool for innovation in the chemical and life sciences. Its well-defined physicochemical
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properties, predictable spectroscopic signature, and versatile reactivity make it a highly

valuable intermediate. For researchers and drug development professionals, this molecule

represents a strategic starting point for the synthesis of novel chemical entities with the

potential to address unmet medical needs across oncology, infectious diseases, and beyond.

Future research focused on systematically exploring the derivatives of this scaffold is likely to

uncover new and potent therapeutic agents.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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